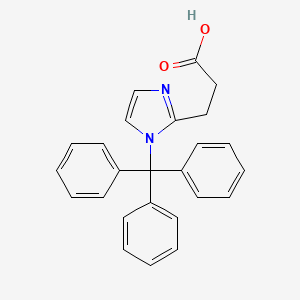

1-N-Trityl-imidazole-2-ylpropionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-tritylimidazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-24(29)17-16-23-26-18-19-27(23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUHFAQCWRGTJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601234191 | |

| Record name | 1-(Triphenylmethyl)-1H-imidazole-2-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-85-4 | |

| Record name | 1-(Triphenylmethyl)-1H-imidazole-2-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Triphenylmethyl)-1H-imidazole-2-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Imidazole Scaffolds in Contemporary Synthetic Organic Chemistry

The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of natural products and synthetic compounds. mdpi.combiomedpharmajournal.orgnih.gov Its significance stems from its unique physicochemical properties, including its amphoteric nature—acting as both a weak acid and a weak base—and its ability to participate in hydrogen bonding as both a donor and an acceptor. mdpi.combiomedpharmajournal.org

In biological systems, the imidazole moiety is famously found in the amino acid histidine, where it plays a critical role in the catalytic activity of numerous enzymes through acid-base and nucleophilic catalysis. mdpi.com It is also a core component of the neurotransmitter histamine (B1213489) and the purine (B94841) bases of nucleic acids. mdpi.combiomedpharmajournal.org This biological prevalence has made the imidazole scaffold a focal point in medicinal chemistry. nih.govtandfonline.com The electron-rich nature of the ring allows it to bind readily to various enzymes and receptors, leading to the development of a wide range of therapeutic agents. nih.govtandfonline.com Imidazole derivatives constitute a broad class of drugs with activities including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties. mdpi.comnih.gov

| Prominent Imidazole-Containing Drug | Therapeutic Class |

| Metronidazole | Antibacterial, Antiprotozoal nih.gov |

| Omeprazole | Antiulcer (Proton Pump Inhibitor) nih.govnih.gov |

| Clemizole | Antihistaminic nih.gov |

| Dacarbazine | Anticancer (Hodgkin's disease) nih.gov |

| Azathioprine | Immunosuppressant (Anti-rheumatoid arthritis) nih.gov |

| Cimetidine | Antiulcer (H2 receptor antagonist) mdpi.com |

The development of such drugs relies heavily on synthetic methodologies that allow for the precise functionalization of the imidazole core. biomedpharmajournal.orgnih.gov

Synthetic Methodologies for 1 N Trityl Imidazole 2 Ylpropionic Acid and Its Derivatives

Regioselective C-2 Functionalization of N-Tritylimidazole Precursors

The initial and most critical step in the synthesis of 1-N-Trityl-imidazole-2-ylpropionic acid involves the selective introduction of a functional group at the C-2 position of the imidazole (B134444) ring. The bulky trityl (triphenylmethyl) protecting group on the N-1 nitrogen atom plays a crucial role in directing this functionalization.

Directed Lithiation Approaches for 2-Lithio-1-(triphenylmethyl)imidazole Formation

A cornerstone of C-2 functionalization is the application of directed ortho-metalation (DoM), a powerful technique in which a directing group facilitates the deprotonation of an adjacent position by an organolithium reagent. youtube.commdpi.com In the case of N-tritylimidazole, the trityl group, although not a classical directing group with a heteroatom for chelation, enables highly regioselective deprotonation at the C-2 position.

The process involves the treatment of 1-N-tritylimidazole with a strong organolithium base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The steric hindrance of the trityl group and the inherent acidity of the C-2 proton of the imidazole ring favor the formation of the 2-lithio-1-(triphenylmethyl)imidazole intermediate. researchgate.netrsc.org This lithiated species is a potent nucleophile, poised for reaction with a variety of electrophiles.

| Reaction | Reagents and Conditions | Intermediate | Key Feature |

| Directed Lithiation | 1-N-Tritylimidazole, n-BuLi, THF, low temp. | 2-Lithio-1-(triphenylmethyl)imidazole | High regioselectivity for C-2 deprotonation |

Electrophilic Quenching Reactions for C-2 Carbon-Carbon Bond Formation

Once the 2-lithio-1-(triphenylmethyl)imidazole is generated in situ, it can be reacted with a suitable electrophile to forge a new carbon-carbon bond at the C-2 position. researchgate.netrsc.org This step is fundamental to introducing the necessary carbon framework for the eventual propionic acid side chain.

To introduce a carboxylic acid functionality, a common and efficient strategy is the quenching of the lithiated intermediate with carbon dioxide (CO2). mdpi.com Bubbling CO2 gas through the solution of 2-lithio-1-(triphenylmethyl)imidazole, or pouring the solution over solid CO2 (dry ice), results in the formation of a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield 1-N-trityl-imidazole-2-carboxylic acid. This carboxylic acid is a key precursor that can be further elaborated to the target propionic acid.

| Electrophile | Product of Quenching | Final Product after Workup |

| Carbon Dioxide (CO2) | Lithium 1-N-trityl-imidazole-2-carboxylate | 1-N-Trityl-imidazole-2-carboxylic acid |

Advanced Synthetic Techniques: Flow Chemistry Applications in 2-Substituted-1-Tritylimidazole Synthesis

Modern synthetic methodologies have seen the adoption of flow chemistry to enhance the efficiency and safety of certain reactions. The rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole and its subsequent electrophilic quenching have been successfully translated to a continuous flow process. researchgate.netrsc.org This approach offers several advantages over traditional batch synthesis, including precise control over reaction time, temperature, and mixing, which can lead to improved yields and purity. The short residence times in a flow reactor can also minimize the degradation of the highly reactive lithiated intermediate, making it a valuable technique for the scalable production of 2-substituted-1-tritylimidazoles. researchgate.netrsc.org

Construction of the Propionic Acid Side Chain at the Imidazole C-2 Position

With a functional handle established at the C-2 position, the next phase of the synthesis involves the construction of the three-carbon propionic acid side chain.

Direct C-C Bond Formation Methodologies

Several established carbon-carbon bond-forming reactions can be envisioned for the elongation of the side chain, starting from a suitable C-2 functionalized precursor.

One plausible route begins with 1-N-trityl-imidazole-2-carboxaldehyde, which can be synthesized by the tritylation of imidazole-2-carboxaldehyde. wikipedia.org This aldehyde can then undergo a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate. youtube.comnrochemistry.comnumberanalytics.comorganic-chemistry.orgnih.gov The HWE reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene. nrochemistry.comnih.gov The resulting α,β-unsaturated ester can then be reduced to the corresponding saturated propionate (B1217596) ester, for example, through catalytic hydrogenation. Subsequent hydrolysis of the ester furnishes the desired this compound.

| Starting Material | Reaction | Reagent | Intermediate | Final Step |

| 1-N-Trityl-imidazole-2-carboxaldehyde | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl (E)-3-(1-N-trityl-1H-imidazol-2-yl)acrylate | Reduction and Hydrolysis |

Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, could be employed. mdpi.comnih.govsemanticscholar.org Starting from a 2-halo-1-tritylimidazole (e.g., 2-bromo- or 2-iodo-1-tritylimidazole), a Heck reaction with an acrylic acid ester in the presence of a palladium catalyst and a base would also yield the α,β-unsaturated ester intermediate. nih.gov Similar to the HWE route, this would then require reduction and hydrolysis to afford the final product.

Derivatization Strategies from Pre-existing C-2 Imidazole Functional Groups

A prevalent and efficient strategy for the synthesis of this compound and its derivatives involves the functionalization of a pre-existing C-2 position on the N-tritylated imidazole ring. This approach often begins with the deprotonation of the C-2 proton of 1-N-tritylimidazole to form a highly reactive organolithium intermediate.

A noteworthy method for this transformation is the use of flow chemistry, which allows for the rapid and efficient generation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperatures. beilstein-journals.orgrsc.org This lithiated intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce the desired propionic acid side chain or a precursor thereof. beilstein-journals.orgrsc.org

Two primary electrophilic partners can be envisaged for this purpose:

Michael Addition to Acrylate (B77674) Esters: The 2-lithio-1-tritylimidazole can participate in a Michael addition reaction with an acrylate ester, such as ethyl acrylate or methyl acrylate. beilstein-journals.orgresearchgate.net This conjugate addition directly forms the carbon skeleton of the desired ethyl or methyl 3-(1-trityl-1H-imidazol-2-yl)propanoate. Subsequent hydrolysis of the ester furnishes the target carboxylic acid. The use of a base is crucial for the Michael-type addition of azoles to acrylates. beilstein-journals.org

Alkylation with 3-Halopropionates: An alternative approach is the alkylation of the 2-lithio-1-tritylimidazole with an ethyl or methyl 3-halopropionate, for instance, ethyl 3-bromopropionate. nih.govnih.gov This SN2 reaction also yields the corresponding ester of this compound.

The following table summarizes these derivatization strategies:

Protecting Group Strategies for the Carboxylic Acid Moiety in this compound

In the multistep synthesis of complex molecules, the temporary protection of reactive functional groups is a cornerstone of chemical strategy. jocpr.comnih.gov For this compound, the carboxylic acid group often requires protection to prevent undesired reactions during subsequent synthetic transformations. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. jocpr.com

Commonly employed protecting groups for carboxylic acids are esters, which can be cleaved under specific conditions. nih.gov Given the steric bulk of the N-trityl group, the selection of the ester and the conditions for its formation and cleavage are critical.

Ester Protecting Groups:

Methyl and Ethyl Esters: These are among the most common protecting groups for carboxylic acids. They can be introduced through Fischer esterification or by reaction with alkyl halides in the presence of a base. The resulting esters can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.orglumenlearning.comlibretexts.org For instance, heating the ester under reflux with a dilute acid like hydrochloric acid or with an alkali like sodium hydroxide (B78521) solution will yield the carboxylic acid or its salt. chemguide.co.uklibretexts.orglumenlearning.comlibretexts.org

tert-Butyl Esters: These esters are particularly useful due to their stability under a wide range of conditions, except for strong acids. The tert-butyl group can be readily removed by treatment with acids such as trifluoroacetic acid (TFA). nih.gov For example, the hydrolysis of a tert-butyl ester can be achieved by dissolving the compound in a mixture of trifluoroacetic acid and phenol (B47542) and heating at 60 °C. nih.gov

Benzyl Esters: Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst). This method is orthogonal to many acid- and base-labile protecting groups.

The following table outlines the protection and deprotection strategies for the carboxylic acid moiety:

A specific example of a relevant ester is ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate, which highlights the application of these principles in a closely related isomer. sigmaaldrich.com The successful synthesis and manipulation of such compounds underscore the importance of a well-defined protecting group strategy.

Reactions Involving the Carboxyl Group of the Propionic Acid Side Chain

The carboxylic acid functionality is the most reactive site in this compound under a variety of conditions, enabling the formation of amides and esters, which are pivotal transformations in medicinal chemistry and materials science.

The formation of an amide bond from this compound and an amine is a common and well-established reaction. luxembourg-bio.comresearchgate.net This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents, developed extensively for peptide synthesis, are employed for this purpose. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting the reaction. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The use of these additives has been shown to improve reaction yields and reduce the extent of side reactions. Other modern coupling agents include phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The general procedure involves dissolving the this compound, the amine, and the coupling reagents in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature. The choice of base, if required, is critical to neutralize any acidic byproducts and to ensure the amine is in its free, nucleophilic form. Common bases include tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA).

| Coupling Reagent | Additive | Typical Solvent | General Conditions |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | Room temperature, 12-24 hours |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | Room temperature, 12-24 hours |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None | DMF | Room temperature, 2-6 hours |

| Phosphorus Oxychloride | None | Pyridine | Varies, often requires cooling then heating |

Esterification of this compound can be achieved through several methods, depending on the desired ester. For simple alkyl esters, such as the methyl or ethyl ester, the Fischer esterification method can be employed. This involves reacting the carboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. A common variation involves the use of thionyl chloride (SOCl₂) in the alcohol, which first converts the carboxylic acid to the more reactive acyl chloride in situ. nih.gov

For the synthesis of more complex esters, particularly those with bulkier alcohol groups or sensitive functionalities, milder methods are preferred. These often mirror the conditions used for amide bond formation, where the carboxylic acid is activated with a coupling reagent like DCC or EDCI, followed by the addition of the alcohol. For instance, the synthesis of an isopropylester has been achieved using EDCI as the coupling agent. nih.gov The synthesis of tert-butyl esters is also of significant interest due to their utility as protecting groups. These can be prepared by reacting the acid with a tert-butylating agent. asiaresearchnews.com

| Ester Type | Reagent(s) | Typical Solvent | General Conditions |

|---|---|---|---|

| Methyl Ester | SOCl₂ / Methanol | Methanol | Room temperature, 18 hours |

| Isobutyl Ester | Isobutanol, EDCI | DCM or DMF | Room temperature |

| Isopropyl Ester | Isopropanol, EDCI | DCM or DMF | Room temperature |

| tert-Butyl Ester | tert-Butyl propiolate (for related structures) | Dichloromethane | Catalytic base, room temperature |

Reactivity Profile of the Imidazole Nitrogen in the Presence of Trityl Protection

The imidazole ring contains two nitrogen atoms, one of which is a pyridine-like nitrogen and the other, when unprotected, is a pyrrole-like nitrogen bearing a hydrogen atom. The pyrrole-like nitrogen is generally more nucleophilic and can participate in various reactions. However, in this compound, this nitrogen is protected by a bulky trityl (triphenylmethyl) group.

The primary role of the trityl group is to prevent reactions at this nitrogen, thereby allowing for selective chemistry to be performed on other parts of the molecule, such as the propionic acid side chain. The steric hindrance provided by the three phenyl rings of the trityl group effectively blocks the approach of electrophiles and other reactants to the protected nitrogen. As a result, under the standard conditions used for amide bond formation and esterification at the carboxyl group, the N-trityl imidazole moiety remains largely unreactive. This protective strategy is crucial in multi-step syntheses where the integrity of the imidazole ring is essential for the biological activity or structural properties of the final product.

Selective Removal of the Trityl Protecting Group and Subsequent Reactivity

The trityl group is classified as an acid-labile protecting group, meaning it can be selectively removed under acidic conditions. This deprotection step is often a key transformation in the final stages of a synthetic sequence, revealing the free imidazole nitrogen for further reactions or to yield the final target molecule.

A commonly employed reagent for the removal of the N-trityl group is trifluoroacetic acid (TFA), often used in a solvent such as dichloromethane (DCM). nih.gov The reaction is typically rapid, often proceeding to completion at room temperature within a few hours. The mechanism of deprotection involves the protonation of one of the phenyl rings of the trityl group by the strong acid, which leads to the formation of the stable triphenylmethyl cation (trityl cation) as a leaving group.

The selectivity of this deprotection is a key advantage. The conditions required to cleave the N-trityl bond are generally mild enough to not affect more robust functional groups such as amides and esters that may have been formed from the propionic acid side chain. This orthogonality allows for a flexible synthetic strategy where the carboxyl group is first modified, followed by the deprotection of the imidazole nitrogen. Once the trityl group is removed, the now-free imidazole nitrogen can participate in further reactions, such as alkylation or acylation, if desired.

Overview of 1 N Trityl Imidazole 2 Ylpropionic Acid As a Versatile Synthetic Precursor

1-N-Trityl-imidazole-2-ylpropionic acid is a specialized chemical compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

| Physicochemical Properties | |

| Molecular Formula | C₂₅H₂₂N₂O₂ sigmaaldrich.com |

| Molecular Weight | 382.45 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | RVUHFAQCWRGTJH-UHFFFAOYSA-N sigmaaldrich.com |

| MDL Number | MFCD03426406 sigmaaldrich.com |

Its structure combines the key features discussed previously: an imidazole (B134444) core functionalized at the C-2 position with a propionic acid side chain, and a trityl group protecting the N-1 nitrogen. This specific arrangement makes it a highly versatile building block.

Synthetic Utility: The synthesis of this compound would typically involve the N-tritylation of an appropriate imidazole precursor, followed by the introduction of the propionic acid side chain at the C-2 position via a C-C bond-forming reaction. The general strategy of protecting the nitrogen, followed by lithiation at C-2 and reaction with an electrophile, is a common route for preparing such 2-substituted imidazoles. researchgate.net

The versatility of this compound arises from its multiple reactive sites:

The Carboxylic Acid: The propionic acid group provides a reactive handle for a variety of transformations, such as amide bond formation, esterification, or reduction to an alcohol.

The Protected Imidazole: The trityl group can be selectively removed under acidic conditions to reveal the N-H of the imidazole ring, which can then participate in further reactions, such as N-alkylation. total-synthesis.comcommonorganicchemistry.com

The Imidazole Ring: The ring itself can undergo further electrophilic substitution if desired, although this is less common once the C-2 position is occupied.

This compound is an example of a synthetic intermediate designed for the efficient construction of complex target molecules. For instance, closely related N-trityl histidine derivatives are used as precursors in the synthesis of potential inhibitors for enzymes like the Insulin-Degrading Enzyme (IDE), highlighting the role of such protected amino acid analogues in drug discovery. nih.gov

Applications of 1 N Trityl Imidazole 2 Ylpropionic Acid As a Key Synthetic Building Block

Incorporation into Polymeric and Supramolecular Architectures

The functionalization of polymers and the construction of supramolecular structures often rely on molecules with specific reactive groups and the ability to participate in non-covalent interactions. The imidazole (B134444) group present in 1-N-Trityl-imidazole-2-ylpropionic acid suggests its potential utility in these applications.

Synthesis of Functionalized Poly(ethylene glycol) (PEG) Conjugates

PEGylation is a widely used technique to enhance the therapeutic properties of molecules. While there are numerous examples of PEGylation utilizing various functional groups, specific research detailing the use of this compound for creating PEG conjugates is not prominently featured in available literature. In principle, the carboxylic acid group of the molecule could be activated to react with the terminal hydroxyl or amino groups of PEG, but specific research findings or data tables for this reaction are not available. The trityl protecting group would likely require removal in a subsequent step to expose the imidazole nitrogen for further functionality.

Construction of Metal-Coordinated Hydrogel Systems Utilizing Imidazole Ligands

Imidazole and its derivatives are well-known for their ability to coordinate with metal ions, a property that is extensively used in the formation of metal-organic frameworks and supramolecular hydrogels. researchgate.netnih.gov These hydrogels can exhibit stimuli-responsive behaviors and have potential applications in catalysis and biomedicine. nih.govnih.gov The imidazole nitrogen in this compound could theoretically act as a ligand for metal ions, and the propionic acid tail could be incorporated into a polymer backbone. However, specific studies demonstrating the synthesis and characterization of metal-coordinated hydrogels using this particular compound are not documented in the searched scientific literature. Research in this area often involves other imidazole-containing monomers or polymers. researchgate.netnih.gov

Role in the Synthesis of Complex Heterocyclic Compounds

The imidazole ring is a core structure in many biologically active molecules and serves as a versatile precursor in organic synthesis.

Precursor in the Chemical Synthesis of Imidazole-Containing Bio-conjugates

The development of bio-conjugates is a key area in medicinal chemistry for creating targeted therapies and diagnostic agents. The bifunctional nature of this compound, with its carboxylic acid and protected imidazole group, makes it a potential candidate for such syntheses. The carboxylic acid could be used for amide bond formation with biomolecules, while the imidazole could provide additional functionality after deprotection. Despite this potential, specific examples and detailed research findings on the use of this compound as a precursor for imidazole-containing bio-conjugates are not available in the reviewed sources.

Applications in the Chemical Assembly of Nucleic Acid Delivery Systems

The imidazole group plays a crucial role in some non-viral vectors for nucleic acid delivery due to its ability to buffer the endosomal pH, facilitating the release of nucleic acids into the cytoplasm. This "proton sponge" effect is a key feature of many successful gene delivery systems. While the potential for incorporating this compound into such systems exists, there is no specific research in the available literature that details its application in the chemical assembly of nucleic acid delivery systems. General research in this area focuses on polymers with pendant imidazole groups, but not specifically derived from this compound.

Contributions to Chiral Synthesis and Stereoselective Transformations (where this compound acts as a precursor or reagent)

Chiral imidazole derivatives have been explored as catalysts and ligands in asymmetric synthesis. The stereoselective olefination of imines is one such area where high stereoselectivity can be achieved. nih.gov However, the specific contribution of this compound as a precursor or reagent in chiral synthesis and stereoselective transformations is not described in the available scientific literature. While the general class of chiral imidazoles is important, there are no specific findings or data tables related to this particular compound's role in stereoselective reactions.

Mechanistic Insights and Computational Studies on 1 N Trityl Imidazole 2 Ylpropionic Acid Systems

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 1-N-Trityl-imidazole-2-ylpropionic acid involves a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The core of the synthesis relies on two primary transformations: the protection of the imidazole (B134444) nitrogen with a trityl group and the introduction of the propionic acid moiety at the C2 position of the imidazole ring.

The tritylation of the imidazole nitrogen is typically achieved through a nucleophilic substitution reaction. The imidazole acts as a nucleophile, attacking the electrophilic carbon of a trityl halide, most commonly triphenylmethyl chloride. To facilitate this, a base such as sodium hydride is often used to deprotonate the imidazole, forming the more nucleophilic imidazolate anion. The reaction proceeds in an inert solvent like dimethylformamide (DMF). The mechanism involves the formation of a transient intermediate, leading to the stable N-trityl imidazole product. The large size of the trityl group generally ensures that substitution occurs at the N1 position.

Key reaction pathways in imidazole synthesis often involve the condensation of α-dicarbonyl compounds with ammonia and an aldehyde, a process known as the Radziszewski reaction. researchgate.net While not a direct synthesis of the title compound, this fundamental mechanism underlies the formation of the core imidazole ring that is later functionalized. The specific synthesis of N-functionalized imidazoles can be achieved by deprotonating the imidazole with a base like NaOH to create a sodium imidazolate intermediate, which then reacts with halide compounds. mdpi.com

A general procedure for the synthesis of N-trityl-imidazoles involves reacting the alkali metal salt of an imidazole with a trityl halide in an inert solvent. google.com For instance, imidazole can be treated with sodium hydride in DMF, followed by the addition of triphenylmethylchloride, to yield 1-Trityl-1H-imidazole. Subsequent steps would then be required to introduce the 2-ylpropionic acid group.

Advanced Computational Modeling of Molecular Interactions

Computational chemistry provides powerful tools for understanding the behavior of molecules like this compound at an atomic level. stmjournals.com Techniques such as Density Functional Theory (DFT), molecular dynamics (MD), and quantum mechanics/molecular mechanics (QM/MM) methods allow for the prediction of molecular structures, interaction energies, and dynamic behavior. stmjournals.com

The imidazole moiety is a well-known ligand in coordination chemistry, capable of binding to various metal ions through its pyridine-like nitrogen atom. researchgate.net The presence of the propionic acid group introduces a carboxylate function, which is also an effective metal-binding site. Computational studies are crucial for predicting how this compound will interact with biological targets or metal centers.

Quantum chemical calculations can be employed to simulate the binding process between ligands and metal ions, quantifying the strength of these interactions through binding energy and enthalpy calculations. mdpi.com For imidazole derivatives, the stability of metal complexes is often correlated with the ligand's basicity. researchgate.net DFT calculations can elucidate the binding mechanisms by analyzing frontier molecular orbitals, electrostatic potentials, and energy decomposition. mdpi.com

In systems involving Ni2+, imidazole and its derivatives form coordination complexes where the binding energy can be quantified through the simulation of free energy landscapes. pnas.org Such simulations reveal that the stability of the complex is dependent on the coordination number and the specific nature of the ligand. pnas.orgresearchgate.net For this compound, the bulky trityl group would sterically hinder the approach to the imidazole nitrogen, potentially influencing its coordination properties compared to un-substituted imidazoles. Molecular docking simulations are frequently used to predict the binding mechanisms of imidazole-based compounds with biological targets, such as enzymes, by identifying key hydrogen bonding and other interactions within the active site. mdpi.comnih.gov

Table 1: Calculated Interaction Properties of Imidazole-Based Ligands

| Interaction Type | Computational Method | Key Findings | Reference Moiety |

|---|---|---|---|

| Metal Ion Binding (Ni2+) | Metadynamics Simulation | Binding energy is influenced by the number and type of coordinating nitrogen atoms. | Histidine, Imidazole |

| Ligand-Receptor Binding | Molecular Docking | Hydrogen bonds and hydrophobic interactions drive binding affinity in enzyme active sites. | Imidazole-Sulfonamide Hybrids |

The three-dimensional shape, or conformation, of this compound is largely dictated by the bulky trityl group. Conformational analysis using computational methods can identify the most stable (lowest energy) arrangements of the molecule. nih.gov

Potential Energy Surface (PES) scans are performed by systematically rotating specific bonds (e.g., the N1-C(trityl) bond) and calculating the energy at each step. This process helps to identify energy minima corresponding to stable conformers. nih.gov For imidazole derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to optimize molecular structures and find the lowest energy conformer. nih.govresearchgate.net

Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and analytical techniques. Each method provides specific information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the different types of protons in the molecule. The spectrum would be expected to show characteristic signals for the aromatic protons of the fifteen hydrogens on the trityl group, the two protons on the imidazole ring, and the aliphatic protons of the propionic acid chain. ¹³C NMR would similarly show distinct signals for the carbon atoms in these different environments.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₂₅H₂₂N₂O₂), the expected molecular weight is approximately 382.45 g/mol . scbt.comscbt.com High-resolution mass spectrometry can confirm the elemental formula. Fragmentation patterns can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) group of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹. A broad O-H stretch from the carboxylic acid would also be expected around 2500-3300 cm⁻¹. Vibrations corresponding to the C-N and C=C bonds of the imidazole ring and the aromatic rings of the trityl group would also be present. In studies of similar metal-coordinated complexes, shifts in the IR bands upon coordination provide evidence of the ligand binding to the metal ion. rsc.org

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group / Protons | Expected Chemical Shift / Frequency Range |

|---|---|---|

| ¹H NMR | Aromatic (Trityl & Imidazole) | δ 7.0 - 7.5 ppm |

| ¹H NMR | Propionic Acid (CH₂) | δ 2.5 - 3.0 ppm |

| ¹³C NMR | Carbonyl (C=O) | δ 170 - 180 ppm |

| IR | Carboxylic Acid (C=O Stretch) | 1700 - 1725 cm⁻¹ |

| IR | Carboxylic Acid (O-H Stretch) | 2500 - 3300 cm⁻¹ (broad) |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes to 1-N-Trityl-imidazole-2-ylpropionic Acid

Researchers are also expected to explore a wider array of catalysts to facilitate the synthesis. While traditional acid and base catalysis is common, the use of novel catalytic systems such as solid-supported catalysts, ionic liquids, and metal-organic frameworks (MOFs) could offer enhanced selectivity and easier product purification. rsc.orgresearchgate.net For instance, the use of a reusable heterogeneous catalyst could simplify the work-up process and align with green chemistry principles. researchgate.net Furthermore, the development of microwave-assisted synthesis protocols could dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. nih.govsemanticscholar.orgwjbphs.com

Future research in this area will likely involve:

One-Pot Multicomponent Reactions: Designing a convergent synthesis where the imidazole (B134444) ring, the propionic acid side chain, and the N-trityl group are installed in a single, efficient step.

Novel Catalysis: Investigating the efficacy of solid acid catalysts, phase-transfer catalysts, and organocatalysts to improve yield and selectivity. researchgate.net

Flow Chemistry: Adapting the synthesis to continuous flow reactors for better control over reaction parameters, enhanced safety, and scalability.

Exploration of Expanded Applications in Next-Generation Materials Science

While the current applications of this compound are not extensively documented in publicly available literature, the inherent properties of the imidazole moiety suggest significant potential in materials science. Substituted imidazoles are being investigated for their use in the preparation of dyes for solar cells and other optical materials. researchgate.net The trityl group, being bulky, can influence the solid-state packing and photophysical properties of materials.

Future research could focus on leveraging these characteristics for applications such as:

Organic Light-Emitting Diodes (OLEDs): The imidazole core is a known component in materials for OLEDs. The specific substitutions on this compound could be tuned to achieve desired electronic and photophysical properties.

Sensors: The imidazole nitrogen atoms can coordinate with metal ions, making imidazole derivatives promising candidates for chemosensors. The propionic acid group could further be functionalized to enhance selectivity for specific analytes.

Polymer Chemistry: The carboxylic acid functionality allows for the incorporation of this molecule as a monomer in the synthesis of novel polymers, potentially leading to materials with unique thermal, mechanical, or conductive properties.

Advanced Mechanistic Investigations for Enhanced Reaction Control and Selectivity

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions and achieving higher selectivity. rsc.org While the general mechanism for imidazole synthesis, such as the Radziszewski reaction, is well-established, the influence of the trityl protecting group and the propionic acid side chain on the reaction pathway warrants further investigation. nih.gov

Future mechanistic studies will likely employ a combination of experimental and computational methods:

In-situ Spectroscopic Analysis: Techniques like FT-IR and NMR spectroscopy can be used to monitor the reaction in real-time, identifying key intermediates and transition states. nih.gov

Kinetic Studies: Detailed kinetic analysis can elucidate the rate-determining steps and the influence of catalyst concentration, temperature, and reactant stoichiometry on the reaction rate.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the reaction energetics, transition state geometries, and the role of the catalyst in the reaction mechanism. A proposed mechanism for the formation of similar tetrasubstituted imidazoles involves the initial formation of an imine intermediate, followed by nucleophilic attack and cyclization. semanticscholar.org

By gaining a more profound mechanistic understanding, researchers can rationally design improved synthetic protocols with enhanced control over product distribution and minimized formation of byproducts.

Integration of Sustainable and Green Chemistry Principles in its Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of chemical syntheses. wjbphs.com Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic routes. researchgate.netnih.gov

Key areas for the integration of green chemistry include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents. wjbphs.comnih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multicomponent reactions are inherently more atom-economical. sciepub.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce the reliance on petrochemicals.

Catalyst Reusability: Employing heterogeneous or phase-separable catalysts that can be easily recovered and reused over multiple reaction cycles, reducing both cost and environmental impact. rsc.orgresearchgate.net

The development of such green synthetic protocols will not only reduce the environmental footprint associated with the production of this compound but also align its synthesis with modern standards of sustainable chemical manufacturing. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-N-Trityl-imidazole-2-ylpropionic acid, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves copper-catalyzed N-arylation of imidazole derivatives. For example, CuCl with ligands like 3-(diphenylphosphino)propanoic acid (L2) in DMSO and NaOH promotes efficient coupling . Key steps include protecting the imidazole nitrogen with a trityl group to prevent side reactions. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid deprotection. Purification via column chromatography (e.g., CHCl₃:MeOH gradients) ensures high yields (>90%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer : ESI-MS confirms molecular weight (e.g., m/z 576.19 for related trityl-protected imidazole derivatives) . H-NMR in CDCl₃ resolves aromatic protons (δ 7.11–8.31 ppm) and trityl methylene signals (δ 5.40 ppm). Elemental analysis (C, H, N) validates purity (>98%) . HPLC with UV detection (e.g., using TFA/ACN gradients) monitors stability during storage .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Answer : Conduct accelerated degradation studies in solvents (e.g., DMSO, EtOH) at elevated temperatures (40–60°C). Monitor via LC-MS for decomposition products (e.g., trityl cleavage). Stability is pH-dependent; neutral buffers (pH 6–8) are optimal. Store lyophilized samples at -20°C under argon to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights exist for copper-catalyzed reactions involving trityl-protected imidazoles?

- Answer : The Cu(I)/phosphine ligand system facilitates oxidative addition of aryl halides to form Cu(III) intermediates. Kinetic studies suggest rate-limiting transmetallation between the imidazole and Cu center. Computational DFT models (e.g., B3LYP/6-31G*) reveal electron density shifts at the imidazole N1 position during catalysis .

Q. How can computational methods predict the electronic properties of this compound?

- Answer : Density functional theory (DFT) calculations using functionals like B3LYP correlate local kinetic-energy density with charge distribution. For example, the trityl group’s electron-withdrawing effect reduces imidazole aromaticity by ~15%, altering reactivity in nucleophilic substitutions . Molecular dynamics simulations (e.g., AMBER) model solvation effects in DMSO .

Q. How should contradictory data on biological activity be resolved?

- Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (e.g., buffer ionic strength, cell line variability). Validate findings using orthogonal assays (e.g., SPR for binding affinity, MTT for cytotoxicity). Cross-reference PubChem datasets (e.g., AID 504850) to identify structure-activity relationships (SAR) .

Q. What strategies improve regioselectivity in derivatizing this compound?

- Answer : Steric shielding of the trityl group directs electrophiles to the imidazole C4 position. Microwave-assisted synthesis (100–120°C, 20 min) enhances regioselectivity (>8:1 C4:C5 ratio) compared to conventional heating. Use directing groups (e.g., boronic acids) for Suzuki-Miyaura couplings .

Methodological Best Practices

Q. How to design SAR studies for imidazole derivatives with trityl protection?

- Answer : Systematically vary substituents on the propionic acid chain (e.g., CF₃, CH₃) and analyze via QSAR models. Use PubChem’s BioActivity data to train machine learning algorithms (e.g., random forests) for activity prediction. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. What are the ethical and safety guidelines for handling this compound?

- Answer : Follow OSHA guidelines for PPE (gloves, lab coat, goggles). Avoid inhalation of fine powders; use fume hoods during synthesis. Dispose of waste via approved chemical degradation (e.g., acid hydrolysis for trityl cleavage). Document all safety incidents in lab notebooks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.